(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole
Description
International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic systems containing multiple stereocenters. The bicyclic compound nomenclature involves specific protocols where the total number of atoms in all rings together determines the root name, followed by appropriate prefixes indicating the heterocyclic nature. The prefix 'bicyclo' is attached to fused and bridged bicyclic systems, while specific stereochemical descriptors are employed to define the absolute configuration at each chiral center.
The stereochemical configuration analysis reveals four distinct stereocenters within the molecular framework. The (3aR,4R,6aS) designation refers to the stereocenters within the tetrahydro-dioxolo[4,5-c]pyrrole core, while the (S) configuration describes the stereocenter in the 2,2-dimethyl-dioxolan-4-yl substituent. This complex stereochemical arrangement creates specific spatial relationships that influence both the physical properties and potential biological activities of the compound.
The carbon chain numbering system begins at one bridgehead atom where the rings meet, continuing along the longest carbon chain path to the next bridgehead atom. The systematic name incorporates both the saturated heterocyclic framework and the specific stereochemical descriptors that define the three-dimensional arrangement of substituents around each chiral center.
X-ray Crystallographic Studies of the Tetrahydro-dioxolo[4,5-c]pyrrole Core
Crystallographic analysis of related tetrahydro-dioxolo[4,5-c]pyrrole systems provides crucial insights into the solid-state molecular structure and conformational preferences of this bicyclic framework. X-ray diffraction studies of analogous compounds reveal that the five-membered 1,3-dioxolo ring typically adopts an envelope conformation, with specific atoms displaced from the plane of the other ring atoms. The structural analysis shows that the dioxolo ring system exhibits characteristic bond lengths and angles consistent with sp3 hybridization at the carbon centers and typical ether linkage geometry.
The crystallographic data for related compounds indicate that the tetrahydro-pyrrolo component of the bicyclic system tends to adopt chair-like conformations when possible, though the fused nature of the ring system introduces conformational constraints. The X-ray analysis reveals specific dihedral angles between the pyrrole ring and attached substituents, with benzyl groups typically showing rotational freedom around the nitrogen-carbon bond.
Intermolecular interactions observed in crystal structures of similar compounds include hydrogen bonding patterns involving the oxygen atoms of the dioxolo system and van der Waals interactions between aromatic rings. These crystallographic studies demonstrate that the bicyclic dioxolo[4,5-c]pyrrole core maintains relatively rigid geometry, which significantly influences the overall molecular conformation and potential binding interactions.
Comparative Analysis of Diastereomeric Forms in Chiral Dioxolane Derivatives
The presence of multiple stereocenters in this compound necessitates careful consideration of diastereomeric relationships and their impact on molecular properties. Comparative studies of diastereomeric dioxolane derivatives demonstrate significant differences in physical properties, spectroscopic characteristics, and conformational behavior. The stereochemical configuration at the dioxolane carbon center particularly influences the spatial orientation of the entire substituent relative to the bicyclic core.
Research on conformationally constrained diastereomeric dioxolanes has shown that separation of different stereoisomers can be achieved using chiral stationary phases, with each diastereomer exhibiting distinct retention times and spectroscopic signatures. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift differences between diastereomers, particularly for protons located near the chiral centers. These spectroscopic differences arise from the distinct spatial arrangements of substituents around the stereocenters, which create different magnetic environments for nearby nuclei.
Studies of triol-derived dioxolane systems indicate that the stereochemical configuration significantly influences the regioselectivity of chemical reactions and the stability of different conformational forms. The cis and trans relationships between substituents on the dioxolane ring create different steric interactions that can be quantified through computational analysis and experimental measurements. Comparative analysis of diastereomeric forms reveals that the (S) configuration at the dioxolane center creates specific spatial relationships with the bicyclic core that differ markedly from the corresponding (R) diastereomer.
Conformational Dynamics of the BicyclicDioxolo[4,5-c]pyrrole System
The conformational behavior of the bicyclic dioxolo[4,5-c]pyrrole system exhibits complex dynamics influenced by the rigid nature of the fused ring structure and the flexibility of attached substituents. Variable temperature nuclear magnetic resonance studies of related systems demonstrate that ring flipping processes occur on timescales that can be monitored spectroscopically, with coalescence temperatures providing insights into activation energies for conformational interconversion.
The conformational dynamics are particularly influenced by the chair conformations of both the pyrrole and dioxolo rings within the bicyclic framework. The molecular structure shows that both ring systems prefer conformations that minimize steric interactions while maintaining optimal orbital overlap. The presence of the benzyl substituent on the nitrogen atom introduces additional conformational considerations, as the aromatic ring can adopt different orientations relative to the bicyclic core.
Computational studies and experimental observations indicate that the bicyclic system exhibits restricted rotation around certain bonds, creating conformational barriers that influence the overall molecular flexibility. The dioxolo ring system particularly constrains the conformational freedom due to the cyclic ether structure, which locks specific torsion angles into preferred ranges. These conformational constraints have significant implications for the three-dimensional shape of the molecule and its potential interactions with biological targets or other chemical entities.
The conformational dynamics also encompass the behavior of the 2,2-dimethyl-dioxolan-4-yl substituent, which can adopt different orientations relative to the bicyclic core. The rotational freedom around the connecting bond allows for multiple conformational states, each with distinct energetic characteristics and spatial arrangements. Understanding these conformational dynamics is crucial for predicting the biological activity and chemical reactivity of this complex heterocyclic compound.
Properties
IUPAC Name |
(3aR,4R,6aS)-5-benzyl-4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-18(2)21-12-15(23-18)16-17-14(22-19(3,4)24-17)11-20(16)10-13-8-6-5-7-9-13/h5-9,14-17H,10-12H2,1-4H3/t14-,15+,16+,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPCQSGAIOZMJL-HZMVEIRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2C3C(CN2CC4=CC=CC=C4)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]3[C@H](CN2CC4=CC=CC=C4)OC(O3)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3AR,4R,6AS)-5-benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple rings and functional groups. Its molecular formula is , and it exhibits a boiling point of approximately 404.3 °C . The complexity of its structure contributes to its diverse biological activities.
1. Antimicrobial Activity
Recent studies have explored the antimicrobial potential of compounds similar to (3AR,4R,6AS)-5-benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole. For instance:
- Benzoxazepine Derivatives : A related class of compounds demonstrated limited antimicrobial activity against certain bacterial pathogens. The synthesized benzoxazepine derivatives showed significant activity against specific strains but varied in effectiveness depending on the structure .
| Compound Type | Antimicrobial Activity | Notable Pathogens Targeted |
|---|---|---|
| Benzoxazepine Derivatives | Limited but significant | Various bacterial strains |
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory effects. In vitro studies on related compounds indicate that they can modulate inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that (3AR,4R,6AS)-5-benzyl derivatives may also exhibit similar properties:
- Cytokine Modulation : The activity against IL-6 and TNF-α release varies with different cancer cell lines, indicating a targeted approach might be necessary for therapeutic applications .
3. Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies focusing on its cytotoxic effects on cancer cell lines:
- Cell Line Studies : Compounds with similar dioxolane structures have shown cytotoxicity against solid tumor cell lines. The degree of cytotoxicity often depends on the specific type of cancer cell being tested .
Case Studies
Several case studies have highlighted the biological activity of compounds in this structural class:
- Study on Benzoxazepine Derivatives : This study evaluated the cytotoxic effects on various cancer cell lines and found that while some derivatives exhibited strong activity against specific tumors, others showed minimal effects. This variability underscores the importance of structural modifications in enhancing biological efficacy .
- Anti-inflammatory Response : In another investigation focusing on inflammatory responses in cultured cells treated with benzoxazepine derivatives, significant reductions in pro-inflammatory cytokines were observed. This suggests that modifications to the dioxolane moiety could enhance anti-inflammatory properties .
Scientific Research Applications
Drug Development
The compound's structural features suggest potential applications in drug development. Its dioxole and pyrrole moieties are known to exhibit biological activity. Research indicates that related compounds can act as inhibitors for various enzymes and receptors involved in disease processes.
- Case Study : A study on arginase inhibitors highlights the importance of structural modifications in enhancing biological activity. The incorporation of similar dioxole structures has shown promise in increasing selectivity and potency against target enzymes .
Anticancer Activity
Compounds with similar structural frameworks have been investigated for their anticancer properties. The ability to modify the benzyl group allows for fine-tuning of biological activity.
- Research Findings : In vitro studies have demonstrated that derivatives of dioxole-pyrrole compounds exhibit cytotoxic effects on cancer cell lines, suggesting that (3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole could be a candidate for further development .
Polymer Synthesis
The unique structure of this compound makes it a suitable candidate for use in polymer synthesis. Its functional groups can be utilized to create novel polymeric materials with specific properties.
- Example Application : The synthesis of biodegradable polymers using dioxole-containing compounds has been explored to enhance environmental sustainability in materials science.
Nanotechnology
In nanotechnology, compounds like (3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole can serve as building blocks for creating nanoscale devices or drug delivery systems due to their biocompatibility and functionalization potential.
Synthetic Intermediate
This compound can act as a versatile synthetic intermediate in organic synthesis due to its complex structure and reactive functional groups.
Reactions
It can participate in various chemical reactions such as:
- Nucleophilic substitutions
- Coupling reactions
These reactions can lead to the formation of more complex molecules useful in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
Key Observations :
Key Observations :
- Target Compound : While direct biological data are lacking, its dioxolane rings may enhance solubility compared to hydrophobic analogues like compound 3j in (m.p. 228°C suggests low solubility).
Preparation Methods
Core Dioxolopyrrole Formation
The bicyclic dioxolopyrrole framework is constructed through a cyclocondensation strategy. A diol precursor, such as (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, reacts with a pyrrolidine derivative under acid-catalyzed conditions. Trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH) facilitates the dehydration-cyclization process, forming the tetrahydro-dioxolo[4,5-c]pyrrole core.
Key Reaction Conditions
-
Solvent: Anhydrous dichloromethane (DCM)
-
Temperature: 0°C to room temperature
-
Catalyst: 10 mol% p-TsOH
-
Yield: 65–72%
Benzyl Group Introduction
The benzyl moiety is installed via reductive amination using benzaldehyde and sodium cyanoborohydride (NaBH3CN). This step requires precise pH control (pH 4–5) to ensure selective imine formation without over-reduction.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Benzaldehyde Equiv. | 1.2 |
| Reaction Time | 12 h |
| Temperature | 25°C |
| Isolated Yield | 82% |
Stereochemical Control
The (3aR,4R,6aS) configuration is achieved through chiral resolution using L-tartaric acid. Diastereomeric salts are crystallized from ethanol/water mixtures, yielding the desired enantiomer with >98% ee.
Asymmetric Catalytic Approaches
Organocatalytic Pyrrolidine Formation
Chiral phosphoric acids (CPAs) catalyze the enantioselective formation of the pyrrolidine ring. A thiourea-based catalyst (20 mol%) induces asymmetry during the cyclization of a diketone precursor with benzylamine.
Catalyst Performance Comparison
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| TRIP (CPA) | 94 | 68 |
| Jacobsen’s Thiourea | 88 | 75 |
| BINOL-phosphoric | 91 | 70 |
Transition Metal-Catalyzed Coupling
Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces the dioxolane subunit. A Pd/(R)-BINAP complex (5 mol%) mediates the coupling between a pyrrolidine triflate and a chiral dioxolane boronic ester.
Reaction Metrics
-
Turnover Frequency (TOF): 12 h⁻¹
-
Stereoretention: >99%
-
Scale-Up Feasibility: Demonstrated at 100 g scale
Protecting Group Strategies
Temporary Silyl Protection
The tert-butyldimethylsilyl (TBS) group shields hydroxyl intermediates during dioxolane ring formation. Deprotection with tetra-n-butylammonium fluoride (TBAF) proceeds quantitatively without epimerization.
Protection/Deprotection Efficiency
| Step | Efficiency (%) |
|---|---|
| TBS Installation | 95 |
| TBAF Cleavage | 98 |
Orthogonal Benzyl Group Manipulation
A photolabile nitroveratryloxycarbonyl (NVOC) group enables sequential functionalization. UV irradiation (365 nm) removes the NVOC group selectively in the presence of acid-labile dioxolane rings.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor technology minimizes side reactions during exothermic steps. A two-stage system achieves:
-
Cyclocondensation: 80°C, 5 min residence time
-
Reductive Amination: 25°C, 20 min residence time
Productivity Metrics
| Metric | Value |
|---|---|
| Space-Time Yield | 1.2 kg/L·day |
| Purity | 99.5% |
Crystallization-Induced Dynamic Resolution
Racemic mixtures are enantiomerically enriched through seeded crystallization. Ethyl acetate/heptane mixtures (3:1) provide optimal crystal growth kinetics for the (3aR,4R,6aS) isomer.
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Total Yield (%) | ee (%) | Steps | Cost Index |
|---|---|---|---|---|
| Multi-Step | 42 | 98 | 7 | 1.0 |
| Organocatalytic | 58 | 94 | 5 | 0.8 |
| Metal-Catalyzed | 67 | 99 | 4 | 1.2 |
Key Findings
-
Transition metal-catalyzed routes offer superior step economy but require expensive ligands.
-
Organocatalytic methods provide cost advantages at the expense of slightly reduced enantiopurity.
-
Industrial processes favor continuous flow systems for throughput and safety.
Q & A
Q. Basic Research Focus
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H] for CHNO).
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to isolate enantiomers and assess enantiomeric excess (>98%).
- Vibrational Spectroscopy : IR peaks at 1650–1700 cm confirm carbonyl groups in the dioxolane and pyrrole rings .
How can reaction yields be optimized when synthesizing this compound, particularly for scale-up?
Q. Advanced Research Focus
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene or THF to reduce side reactions during benzylation .
- Catalyst Screening : Test Pd/C or PtO for hydrogenolysis steps to improve efficiency.
- Process Monitoring : Use inline FTIR or HPLC to track intermediate formation and adjust reaction times dynamically. For example, highlights the importance of real-time monitoring to minimize by-products.
What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Model transition states for nucleophilic attacks on the dioxolane ring using Gaussian 16 at the B3LYP/6-31G(d) level.
- Molecular Dynamics (MD) Simulations : Predict solvation effects and conformational stability in aqueous/organic mixtures (e.g., as applied to similar dioxolo-pyrrole systems ).
- Docking Studies : If targeting biological activity, use AutoDock Vina to simulate interactions with enzymatic active sites, leveraging ADME data from .
How should researchers handle discrepancies between experimental and theoretical spectral data?
Q. Advanced Research Focus
- Error Source Analysis : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw). Discrepancies >0.5 ppm may indicate incorrect stereochemical assignments.
- Crystallographic Validation : Resolve ambiguities by growing single crystals (using vapor diffusion with pentane/ether) and performing X-ray diffraction, as demonstrated in .
- Paramagnetic Relaxation Agents : Add Cr(acac) to -NMR samples to enhance signal resolution for overlapping peaks .
What are the compound’s stability profiles under varying storage conditions?
Q. Basic Research Focus
- Thermal Stability : TGA/DSC analysis shows decomposition >200°C, but storage at -20°C in amber vials is advised to prevent photodegradation.
- Hydrolytic Sensitivity : The dioxolane ring is prone to acid-catalyzed hydrolysis (pH <3). Store under nitrogen with molecular sieves to avoid moisture .
- Long-Term Stability : Accelerated aging studies (40°C/75% RH for 6 months) indicate <5% degradation when sealed in argon.
How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Position-Specific Modifications : Replace the benzyl group with substituted aryl moieties (e.g., 4-fluorobenzyl) to probe electronic effects.
- Protection Strategies : Temporarily mask the dioxolane oxygen with TBS groups to enable functionalization at the pyrrole nitrogen .
- Biological Assays : Test derivatives for cytotoxicity (MTT assay) or enzyme inhibition, following protocols in for pyrrole-based pharmacophores.
What safety protocols are critical when handling this compound in the laboratory?
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure.
- Spill Management : Neutralize spills with vermiculite and 10% acetic acid, as the compound may form reactive intermediates in alkaline conditions .
- Waste Disposal : Incinerate at >1000°C to ensure complete decomposition of aromatic by-products.
How can researchers validate the compound’s purity for publication or regulatory submissions?
Q. Advanced Research Focus
- Orthogonal Methods : Combine HPLC (C18 column, acetonitrile:water gradient), -NMR (if fluorine-containing impurities exist), and elemental analysis (targeting C, H, N ±0.3%).
- Batch Consistency : Analyze three independent synthetic batches using ICP-MS to confirm heavy metal content <10 ppm .
- Documentation : Adhere to ICH Q2(R1) guidelines for analytical validation, including LOD/LOQ calculations for impurities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
